1-[5-(Benzenesulfonyl)furan-2-yl]ethan-1-one
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Overview
Description
1-(5-(Phenylsulfonyl)furan-2-yl)ethanone is an aromatic compound with the molecular formula C12H10O4S and a molecular weight of 250.27 g/mol It is characterized by the presence of a furan ring substituted with a phenylsulfonyl group and an ethanone moiety
Preparation Methods
The synthesis of 1-(5-(Phenylsulfonyl)furan-2-yl)ethanone typically involves the reaction of furan derivatives with phenylsulfonyl chloride under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
1-(5-(Phenylsulfonyl)furan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, where halogenation or nitration can be achieved using reagents like bromine or nitric acid.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Scientific Research Applications
1-(5-(Phenylsulfonyl)furan-2-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(5-(Phenylsulfonyl)furan-2-yl)ethanone involves its interaction with specific molecular targets. The phenylsulfonyl group can form strong interactions with proteins or enzymes, leading to inhibition or modulation of their activity. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity . These interactions can affect various biochemical pathways, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
1-(5-(Phenylsulfonyl)furan-2-yl)ethanone can be compared with other similar compounds, such as:
1-(1-Benzofuran-2-yl)-2-(phenylsulfonyl)ethanone: This compound has a benzofuran ring instead of a furan ring, which can affect its reactivity and biological activity.
2-(Phenylsulfonyl)-1-(5-(phenylsulfonyl)-2-furyl)ethanone: This compound has an additional phenylsulfonyl group, which can enhance its interactions with molecular targets and increase its potency.
The uniqueness of 1-(5-(Phenylsulfonyl)furan-2-yl)ethanone lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
116538-87-5 |
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Molecular Formula |
C12H10O4S |
Molecular Weight |
250.27 g/mol |
IUPAC Name |
1-[5-(benzenesulfonyl)furan-2-yl]ethanone |
InChI |
InChI=1S/C12H10O4S/c1-9(13)11-7-8-12(16-11)17(14,15)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
YXCTXLXZOIRBCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(O1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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